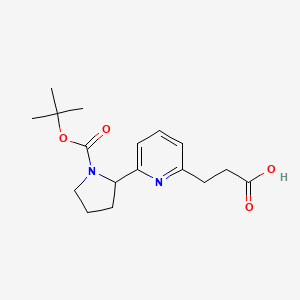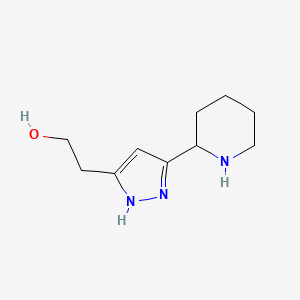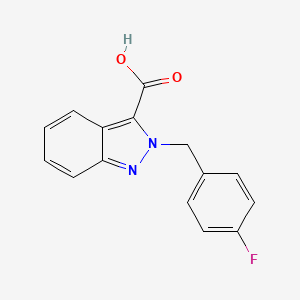
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
. This compound is characterized by its unique chemical structure, which includes a bromopyrazine moiety linked to a piperidine ring via a methylene bridge.
Méthodes De Préparation
The synthesis of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 5-bromopyrazine-2-carbaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Propriétés
IUPAC Name |
1-[4-[(5-bromopyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-15-12(13)8-14-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFLWYKTCFTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)





![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)



